4-Chloro-2-fluorobenzonitrile
Overview
Description
4-Chloro-2-fluorobenzonitrile is an organic compound with the molecular formula C7H3ClFN. It is a derivative of benzonitrile, where the benzene ring is substituted with chlorine and fluorine atoms at the 4 and 2 positions, respectively. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
It’s known that halogenated benzonitriles, such as 4-chloro-2-fluorobenzonitrile, often interact with various enzymes and receptors in the body .
Mode of Action
It’s known that halogenated benzonitriles can participate in various chemical reactions, such as nucleophilic substitution and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function .
Biochemical Pathways
Halogenated benzonitriles are often involved in reactions at the benzylic position, which can be resonance stabilized . This suggests that this compound could potentially affect pathways involving benzylic compounds.
Pharmacokinetics
The molecular weight of this compound is 155557 Da , which is within the range that generally allows for good bioavailability.
Result of Action
It’s known that halogenated benzonitriles can cause various effects depending on their specific targets and the type of reaction they undergo .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be handled only in a well-ventilated area to avoid inhalation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2-fluorobenzonitrile can be synthesized through several methods. One common approach involves the halogen exchange reaction, where a chlorobenzonitrile reacts with an alkali metal fluoride in the presence of a catalyst. This reaction typically requires high temperatures and aprotic dipolar solvents . Another method involves the reaction of benzonitrile with chlorofluorinating agents, followed by hydrolysis to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of phase transfer catalysts can enhance the efficiency of the halogen exchange reaction, reducing reaction times and improving product yields .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form corresponding carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as 4-methoxy-2-fluorobenzonitrile.
Reduction: 4-Chloro-2-fluorobenzylamine.
Oxidation: 4-Chloro-2-fluorobenzoic acid.
Scientific Research Applications
4-Chloro-2-fluorobenzonitrile is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
- 2-Chloro-4-fluorobenzonitrile
- 4-Fluorobenzonitrile
- 4-Chlorobenzonitrile
Comparison: 4-Chloro-2-fluorobenzonitrile is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties.
Properties
IUPAC Name |
4-chloro-2-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDMGVGCATYZPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80205975 | |
Record name | 4-Chloro-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80205975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57381-51-8 | |
Record name | 4-Chloro-2-fluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57381-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-fluorobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057381518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80205975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.176 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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